molecular formula C20H17ClFN3O B3413657 1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 946257-41-6

1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B3413657
CAS No.: 946257-41-6
M. Wt: 369.8 g/mol
InChI Key: PGHBJMDCAYMYGI-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O/c1-2-6-19-23-24-20(26-19)18-11-13-7-3-4-10-17(13)25(18)12-14-15(21)8-5-9-16(14)22/h3-5,7-11H,2,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHBJMDCAYMYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 2
1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 3
1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 4
1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 5
1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 6
1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

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